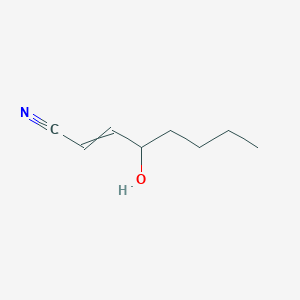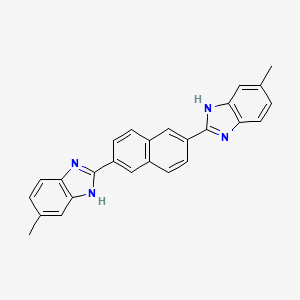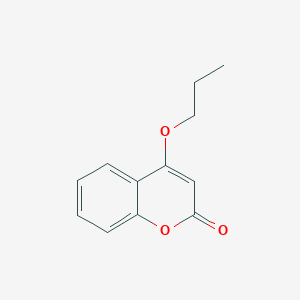
4-Propoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxy-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family Benzopyrans are polycyclic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as triethylammonium acetate (TEAA) under microwave irradiation . Another method involves the use of alkaline protease from Bacillus licheniformis, which catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and enzymatic catalysis are preferred methods due to their efficiency and environmentally benign nature.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Propoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Propoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can catalyze the reductive cleavage of azo bonds in aromatic azo compounds, leading to the formation of corresponding amines . This activity is facilitated by its unique chemical structure, which allows it to interact with various enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
4-Propoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as coumarin, 7-methoxy-2H-1-benzopyran-2-one, and 2H-1-benzopyran-2-one . These compounds share a similar core structure but differ in their functional groups and specific properties. For instance:
Coumarin: Known for its use in perfumes and as a precursor for anticoagulant drugs.
7-Methoxy-2H-1-benzopyran-2-one: Used in the synthesis of various bioactive molecules.
2H-1-benzopyran-2-one: Exhibits a range of biological activities, including anticancer properties.
The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93912-01-7 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3 |
Clé InChI |
USRIBYGPGYMHAA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=O)OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
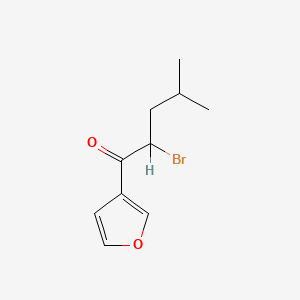
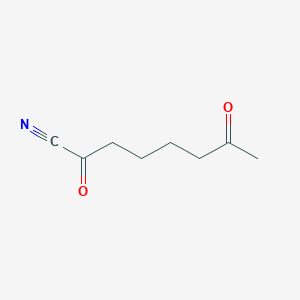
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
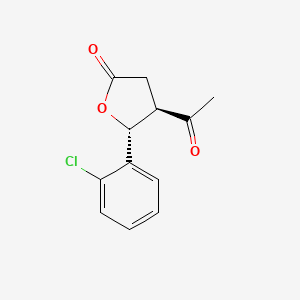
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
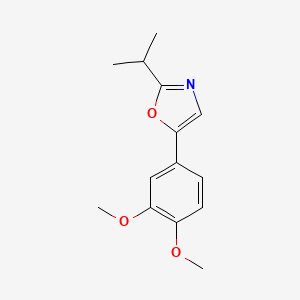

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

